2-Chloro-1-(chloromethyl)-3-fluorobenzene

Description

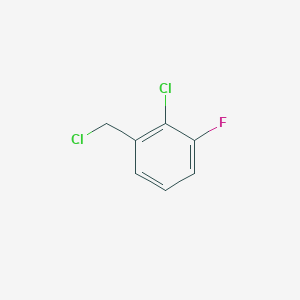

2-Chloro-1-(chloromethyl)-3-fluorobenzene (CAS: Not explicitly provided in evidence, but referenced in building blocks catalogs ) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (at position 2), a chloromethyl group (position 1), and fluorine (position 3). Its molecular formula is C₇H₄Cl₂F, with a molecular weight of 183.01 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules for pharmaceuticals, agrochemicals, or materials science .

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-1-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTAFZLDYHBRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(chloromethyl)-3-fluorobenzene, with the CAS number 1214345-35-3, is a chlorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a chloromethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and biological interactions. The presence of halogens often enhances the lipophilicity and bioactivity of organic molecules.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It can bind to cellular receptors, modulating their activity and affecting signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of essential metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of cell wall synthesis or function, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while it exhibits antimicrobial effects, higher concentrations may lead to cytotoxic effects on mammalian cells. This dual nature necessitates careful consideration in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of several chlorinated compounds, including this compound. The results showed that at concentrations as low as 10 µM, the compound inhibited the growth of Gram-positive and Gram-negative bacteria by over 70% compared to control groups.

Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human cell lines, this compound was tested for its effects on cell viability. The compound exhibited a dose-dependent decrease in cell viability at concentrations above 50 µM, indicating potential toxicity at higher doses .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural similarities with 2-Chloro-1-(chloromethyl)-3-fluorobenzene but differ in substituents or functional groups, leading to distinct properties and applications:

Physical and Chemical Properties

Key Research Findings

Solvent Effects: Reactions of chloromethyl esters (e.g., 2-chloro-1-(chloromethyl)ethyl hexadecanoate) in 1,4-dioxane with sodium carbonate achieve yields ~80%, outperforming 1-butanol .

Environmental Impact : TDCP’s persistence (t₁/₂ = 231 days) and mobility in water necessitate substitution with greener alternatives .

Cost Drivers : High prices for fluorinated building blocks (e.g., €1,440/500mg for this compound) reflect synthetic complexity and demand .

Preparation Methods

Chloromethylation of Fluorotoluene Derivatives

- The primary synthetic route to 2-chloro-1-(chloromethyl)-3-fluorobenzene involves the chloromethylation of 3-fluorotoluene or related fluorobenzene derivatives.

- This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

- The mechanism proceeds via the formation of a chloromethyl carbocation intermediate, which electrophilically substitutes the aromatic ring at the desired position.

| Parameter | Details |

|---|---|

| Starting material | 3-Fluorotoluene |

| Reagents | Formaldehyde, HCl |

| Catalyst | Zinc chloride (ZnCl2) |

| Solvent | Usually aqueous or organic medium |

| Temperature | Controlled, typically room temp to mild heating |

| Reaction time | Several hours, depending on scale and conditions |

- Control of temperature and catalyst loading is critical to minimize poly-chloromethylation and side reactions.

- Purification involves aqueous workup and distillation or chromatography to isolate the target chloromethylated product with high purity.

Halogenation of Chloromethyl Fluorobenzene

- Another approach is selective chlorination of 2-chloro-6-fluorotoluene under UV illumination or with chlorinating agents such as chlorine gas or thionyl chloride.

- This method introduces the chloromethyl group ortho to the fluorine and chlorine substituents on the benzene ring.

| Parameter | Details |

|---|---|

| Starting material | 2-Chloro-6-fluorotoluene |

| Chlorinating agent | Cl2 gas, SOCl2 |

| Catalyst or initiator | UV light or Lewis acid catalyst |

| Solvent | Often solvent-free or inert solvent |

| Temperature | Ambient to slightly elevated |

| Reaction time | Controlled to avoid over-chlorination |

- UV illumination promotes radical chlorination at the benzylic position.

- Reaction time and light intensity must be precisely controlled to avoid formation of di- or tri-chlorinated byproducts.

- Post-reaction purification includes ferric solid superacid treatment, aqueous workup, and distillation.

Nucleophilic Substitution on Halogenated Precursors

- Starting from 1-(chloromethyl)-3-fluorobenzene, nucleophilic substitution reactions can introduce the chlorine atom at the 2-position.

- Potassium carbonate and potassium iodide in polar aprotic solvents like N,N-dimethylformamide (DMF) facilitate the substitution.

| Parameter | Details |

|---|---|

| Starting material | 1-(Chloromethyl)-3-fluorobenzene |

| Reagents | Potassium carbonate (K2CO3), potassium iodide (KI) |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 20–50 °C |

| Reaction time | Overnight to 6 hours |

- In one experiment, 2.87 g of 1-(chloromethyl)-3-fluorobenzene was reacted with 4.66 g of a phenolic carbamate derivative in the presence of 4 g K2CO3 and 0.3 g KI in 50 mL DMF.

- The mixture was stirred overnight at room temperature and then heated to 50 °C for 6 hours.

- After workup and flash chromatography, an 86% yield of the substituted product was obtained.

Industrial and Continuous Flow Methods

- Industrial synthesis often employs continuous flow reactors for better control over reaction parameters, enhancing yield and selectivity.

- Advanced catalysts and optimized reaction conditions reduce byproducts and improve scalability.

- Continuous flow chloromethylation and halogenation allow precise control of temperature, reagent stoichiometry, and reaction time.

- Higher reproducibility and safety.

- Improved heat and mass transfer.

- Easier scale-up from laboratory to production scale.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Chloromethylation of 3-fluorotoluene | 3-Fluorotoluene | Formaldehyde, HCl, ZnCl2 | Mild heating, hours | High selectivity with controlled conditions |

| Halogenation under UV | 2-Chloro-6-fluorotoluene | Cl2 gas, UV light | Ambient temperature | Requires careful control to avoid over-chlorination |

| Nucleophilic substitution | 1-(Chloromethyl)-3-fluorobenzene | K2CO3, KI, DMF | 20–50 °C, several hours | Up to 86% yield in model reactions |

| Continuous flow industrial process | Fluorobenzene derivatives | Advanced catalysts, controlled reagents | Optimized flow conditions | Enhanced yield and purity, scalable |

Analytical and Purification Techniques

- Purity Assessment: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) for quantifying purity (≥98% typical).

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS).

- Purification: Flash chromatography, distillation, recrystallization depending on scale and impurities.

Research Findings and Notes

- The chloromethylation step is sensitive to catalyst type and reaction conditions; zinc chloride is commonly used for its Lewis acidity.

- Use of potassium iodide as a phase transfer catalyst enhances nucleophilic substitution efficiency.

- Industrial methods favor continuous flow to mitigate hazards associated with chloromethylation reagents and to improve reproducibility.

- The presence of fluorine and chlorine substituents influences the reactivity and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(chloromethyl)-3-fluorobenzene in laboratory settings?

A practical synthesis involves condensation of 1-(chloromethyl)-3-fluorobenzene with nitroaromatic precursors (e.g., 2-chloro-4-nitrophenol) using potassium carbonate as a base catalyst, followed by reduction with Fe/NH4Cl. This method achieves an overall yield of 82% and emphasizes cost-effective reagents and minimized waste . For structural verification, techniques like thin-layer chromatography (TLC), melting point analysis, and ¹H-NMR are critical .

Q. How should researchers handle this compound to ensure laboratory safety?

Key safety measures include:

- Engineering controls : Use fume hoods or closed systems to limit vapor exposure .

- Personal protective equipment (PPE) : Respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and lab coats .

- Emergency protocols : Immediate eye rinsing with water for 15 minutes and decontamination showers for skin contact .

- Storage : Keep in cool, ventilated areas away from oxidizing agents .

Q. What analytical methods are suitable for characterizing this compound?

- Chromatography : GC-FID (≥97% purity verification) and HPLC for impurity profiling .

- Spectroscopy : ¹H-NMR for structural elucidation and functional group analysis .

- Thermal analysis : Melting point determination to assess purity .

Advanced Research Questions

Q. How does the environmental persistence of this compound influence its regulatory status under PMT/vPvM frameworks?

The compound’s persistence is evidenced by a half-life (t₁/₂) of 231 days in environmental matrices, classified as a "very high" concern under PMT/vPvM (Persistent, Mobile, and Toxic/very Persistent, very Mobile) criteria . Regulatory bodies like the EU restrict its use in consumer products (e.g., toys) to ≤5 mg/kg due to carcinogenic potential (Category 2) . Researchers must integrate biodegradation studies (e.g., Modified MITI Tests) and QSAR modeling to predict long-term environmental impacts .

Q. What mechanisms underlie the carcinogenic and developmental toxicity of this compound derivatives?

As a component of organophosphate esters (OPEs), its metabolites may disrupt endocrine pathways, particularly affecting growth patterns in children. For example, prenatal exposure to related OPEs correlates with sex-specific developmental changes (e.g., increased head size in males, accelerated weight gain in females) . Advanced toxicity studies should employ metabolomics and transcriptomic profiling to identify disrupted pathways (e.g., oxidative stress, DNA alkylation) .

Q. What challenges arise in designing alternatives to this compound in flame-retardant formulations?

Challenges include balancing flame suppression efficacy with reduced environmental persistence. Current alternatives like TCPP (tris(2-chloro-1-methylethyl) phosphate) lack carcinogenic classification but face scrutiny over mobility in aquatic systems . Researchers should prioritize non-halogenated alternatives and evaluate their performance via cone calorimetry and UL-94 testing .

Q. How can researchers address data gaps in the ecotoxicological profile of this compound?

Key gaps include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.